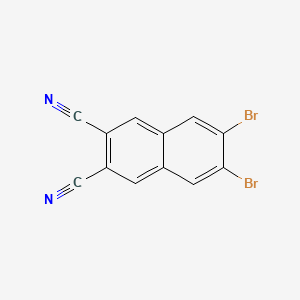

6,7-Dibromonaphthalene-2,3-dicarbonitrile

Description

The exact mass of the compound 2,3-Dibromo-6,7-dicyanonaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dibromonaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVAAVMNCSZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348134 | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74815-81-9 | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological context of 6,7-Dibromonaphthalene-2,3-dicarbonitrile. This document is intended to serve as a valuable resource for professionals in research and development who are working with this compound.

Core Physicochemical Properties

This compound is a halogenated aromatic nitrile with the chemical formula C₁₂H₄Br₂N₂.[1][2] It is a solid, appearing as a white to amber powder or crystal.[3][4] This compound is of significant interest as a precursor in the synthesis of more complex molecules, particularly naphthalocyanines, which have applications in materials science and photodynamic therapy.[5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₄Br₂N₂ | [1][2] |

| Molecular Weight | 335.98 g/mol | [1][2][5] |

| CAS Number | 74815-81-9 | [2][5] |

| Appearance | White to Amber powder/crystal | [3][4] |

| Boiling Point | 514.7 °C at 760 mmHg | |

| Flash Point | 265.1 °C | |

| Density | 1.97 g/cm³ | |

| Refractive Index | 1.744 | |

| Solubility | Soluble in organic solvents | [1] |

Spectral Data

The structural confirmation of this compound relies on various spectroscopic techniques. While specific peak data can vary slightly based on the solvent and instrument used, the following provides an overview of the expected spectral characteristics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the naphthalene ring system. The exact chemical shifts and coupling patterns would be influenced by the deshielding effects of the bromine and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms of the naphthalene core and the two nitrile carbons. The quaternary carbons attached to the bromine and nitrile groups, as well as the other aromatic carbons, will have distinct chemical shifts. ChemicalBook and PubChem are resources where such spectral data may be found.[2][6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by the presence of a sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically found in the range of 2220-2260 cm⁻¹. Other bands will correspond to the C-Br stretching and the aromatic C-H and C=C vibrations. The spectrum can be obtained using a KBr wafer technique.[2]

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (approximately 336 g/mol ). A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key feature for identification. The NIST Mass Spectrometry Data Center is a potential source for this data.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound.

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 2,3-dicyanonaphthalene.[1]

Materials:

-

2,3-Dicyanonaphthalene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or Chloroform

-

Sodium metabisulfite solution (for quenching)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dicyanonaphthalene in a suitable solvent such as acetic acid or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent, or N-Bromosuccinimide portion-wise, to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium metabisulfite to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically purified by column chromatography.

Materials and Equipment:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (or other suitable eluents)

-

Glass chromatography column

-

Fraction collector or test tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

-

Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Logical and Experimental Workflows

The following diagrams illustrate key experimental and logical workflows related to this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for the synthesis of substituted naphthalocyanines.

Biological Context and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their potential biological activities.

Anticancer Potential of Derivatives

Derivatives of naphthalene, including those with bromo and cyano substitutions, have shown promise as anticancer agents. The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.[5] This process is often mediated through the intrinsic or mitochondrial pathway.

Although a specific signaling pathway for this compound has not been elucidated, the general mitochondrial apoptosis pathway induced by related compounds can be outlined. This pathway involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which are the executioners of apoptosis.[7]

Caption: Generalized mitochondrial apoptosis pathway induced by related compounds.

Other Applications

Due to its electron-withdrawing nitrile groups and reactive bromine atoms, this compound is a versatile building block in organic synthesis. It is used in the creation of various organic electronic materials and specialty dyes.[1][5] The bromine atoms can be readily displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.[5]

References

- 1. Buy this compound | 74815-81-9 [smolecule.com]

- 2. 2,3-Dibromo-6,7-dicyanonaphthalene | C12H4Br2N2 | CID 630682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dibromo-6,7-dicyanonaphthalene | 74815-81-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 74815-81-9 | Benchchem [benchchem.com]

- 6. 2,3-DIBROMO-6,7-DICYANONAPHTHALENE(74815-81-9) 13C NMR spectrum [chemicalbook.com]

- 7. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

Executive Summary: 6,7-Dibromonaphthalene-2,3-dicarbonitrile is a specialized organic compound built upon a naphthalene scaffold. Its structure is distinguished by the presence of two bromine atoms and two cyano (nitrile) groups, which impart significant and distinct electronic properties. The electron-withdrawing nature of the dicarbonitrile moiety and the reactivity of the dibromo substituents make this molecule a valuable precursor and building block in multiple fields.[1][2] This guide provides a detailed analysis of its molecular structure, bonding characteristics, physicochemical properties, and reactivity, targeting researchers in materials science and drug development.

Molecular Structure and Identification

This compound, with the molecular formula C₁₂H₄Br₂N₂, consists of a polycyclic aromatic hydrocarbon core of two fused benzene rings (naphthalene).[2][3] The key functional groups are two bromine atoms attached at the 6 and 7 positions and two dicarbonitrile groups at the 2 and 3 positions.[2] This specific arrangement of substituents is crucial as it minimizes steric hindrance while defining the molecule's electronic profile and reactivity.[2]

Caption: Molecular structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 74815-81-9 | [1][3][4][5] |

| Molecular Formula | C₁₂H₄Br₂N₂ | [2][3][4][5] |

| Molecular Weight | 335.98 g/mol | [1][2][3][4] |

| InChI | InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H | [2][3][4] |

| InChIKey | YHUVAAVMNCSZQN-UHFFFAOYSA-N | [2][3][4] |

| Canonical SMILES | C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br |[2][3] |

Bonding and Electronic Characteristics

The bonding of this compound is defined by its aromatic core and the influence of its functional groups. The naphthalene system consists of a delocalized π-electron system across its ten carbon atoms, characteristic of polycyclic aromatic hydrocarbons.

-

Dicarbonitrile Groups (-C≡N): The two cyano groups are powerful electron-withdrawing groups due to the high electronegativity of nitrogen. Their presence at the 2 and 3 positions significantly lowers the electron density of the naphthalene ring system, rendering the molecule electron-deficient.[1][2] This electronic feature is key to its application in organic electronics, where it can function as an electron acceptor material.[2]

-

Dibromo Substituents (-Br): The bromine atoms are electronegative but also possess lone pairs that can participate in resonance. Their primary influence is enhancing the molecule's reactivity in specific reactions.[1] The carbon-bromine bonds are susceptible to cleavage, making them excellent leaving groups in nucleophilic substitution and essential for cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This allows for the strategic introduction of other functional groups to tune the molecule's properties.[1]

Physicochemical Properties

The physical properties of the compound are a direct consequence of its molecular weight and rigid, planar structure. The high molecular weight and the presence of bromine contribute to its solid state at room temperature and relatively high boiling and flash points.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to pale yellow crystalline solid | [2] |

| Density | 1.97 g/cm³ | [4] |

| Boiling Point | 514.7°C at 760 mmHg | [4] |

| Flash Point | 265.1°C | [4] |

| Refractive Index | 1.744 |[4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes, typically involving the introduction of bromine and cyano groups onto a naphthalene precursor.[2]

A common method is the direct bromination of a dicyanonaphthalene precursor.[1][2] The following is a representative protocol based on established chemical principles.

Objective: To synthesize this compound from 2,3-dicyanonaphthalene.

Materials:

-

2,3-Dicyanonaphthalene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Chloroform or Glacial Acetic Acid (solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 2,3-dicyanonaphthalene and the chosen solvent under an inert atmosphere.

-

Addition of Brominating Agent: The brominating agent (e.g., NBS) is added portion-wise to the stirred solution. The reaction is typically conducted at a controlled temperature to ensure selectivity and prevent over-bromination.

-

Reaction Monitoring: The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and arrangement of protons and carbons.[2]

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile group (-C≡N).[2]

-

Mass Spectrometry (MS): To verify the molecular weight and the characteristic isotopic pattern of a dibrominated compound.[1][2]

-

X-ray Crystallography: For unambiguous determination of the solid-state structure, including bond lengths and angles.[1]

Caption: A logical workflow for the synthesis and characterization of the title compound.

Biological Activity and Proposed Mechanism of Action

Research has shown that this compound possesses significant biological activity. It has demonstrated high cytotoxicity against various cancer cell lines and the ability to induce apoptosis.[1] Furthermore, studies have indicated that it can interact with and cause the cleavage of plasmid DNA, suggesting a potential application as a chemotherapeutic agent.[1]

The mechanism of action is believed to stem from its distinct functional groups.[1] The electron-deficient naphthalene ring and the reactive C-Br and -C≡N bonds can engage in electrophilic and nucleophilic interactions with biological macromolecules like DNA and proteins.[1] This can lead to the formation of reactive intermediates that disrupt cellular processes, ultimately leading to cell death.[1]

Caption: A diagram illustrating the proposed mechanism of action leading to cytotoxicity.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a versatile compound with several applications:

-

Precursor for Naphthalocyanines: It is a key precursor for synthesizing naphthalocyanines, which are complex macrocycles used in photodynamic therapy, photoacoustic imaging, and as near-infrared (NIR) dyes.[1]

-

Organic Electronics: Its electron-deficient nature makes it a candidate for use as an n-type semiconductor or electron acceptor in organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells.[2]

-

Medicinal Chemistry: It serves as a pharmacophore or a building block for the synthesis of more complex, biologically active molecules, particularly in the development of anticancer agents.[1]

-

Flame Retardants: The presence of bromine atoms suggests potential utility as a flame retardant material.[2]

References

An In-depth Technical Guide on the Solubility of 6,7-Dibromonaphthalene-2,3-dicarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6,7-Dibromonaphthalene-2,3-dicarbonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside qualitative solubility information and the factors influencing it.

Introduction

This compound is a naphthalene derivative with significant potential in various research and development areas, including organic electronics and medicinal chemistry.[1][2] Its molecular structure, featuring bromine and cyano substituents, makes it a valuable precursor for the synthesis of more complex molecules.[1][2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation.

Solubility Data

While specific quantitative solubility data (e.g., in g/L or mol/L at a given temperature) for this compound is not extensively reported in the available literature, it is generally described as being soluble in common organic solvents.[1][2] The introduction of bulky aromatic groups through reactions like Suzuki-Miyaura couplings can enhance solubility, particularly in coordinating solvents such as pyridine, by reducing π-stacking interactions.[1]

The following table summarizes the qualitative solubility and related properties of this compound. Researchers are encouraged to use the experimental protocols outlined in the next section to determine quantitative solubility in solvents relevant to their specific applications.

| Solvent Class | Qualitative Solubility | Factors Influencing Solubility | Notes |

| Coordinating Solvents | Generally higher solubility is expected. | The presence of bulky substituents on the naphthalene core can reduce intermolecular aggregation and improve solubility.[1] | Example: Pyridine.[1] |

| Polar Aprotic Solvents | Likely to be soluble. | The polar nature of the dicarbonitrile groups should facilitate interaction with polar aprotic solvents. | Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile. |

| Chlorinated Solvents | Likely to be soluble. | Often used in the synthesis and purification of similar aromatic compounds. | Examples: Dichloromethane (DCM), Chloroform. |

| Aromatic Hydrocarbons | Moderate to good solubility is expected. | π-π stacking interactions between the naphthalene core and the aromatic solvent can promote dissolution. | Examples: Toluene, Xylene. |

| Ethers | Moderate solubility is expected. | Example: Tetrahydrofuran (THF). | |

| Alcohols | Lower solubility is expected compared to polar aprotic solvents. | The potential for hydrogen bonding with the nitrile groups may play a role, but the large nonpolar naphthalene core could limit solubility. | Examples: Methanol, Ethanol. |

| Nonpolar Solvents | Low solubility is expected. | The polar nature of the cyano groups will likely hinder dissolution in nonpolar solvents. | Examples: Hexane, Cyclohexane. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker with precise temperature control set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The solubility can be calculated as the mass of the solute per volume of the solvent.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Measure the absorbance or peak area of the diluted sample solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Synthetic Profile of 6,7-Dibromonaphthalene-2,3-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 6,7-Dibromonaphthalene-2,3-dicarbonitrile (CAS No. 74815-81-9). This key chemical intermediate, with the molecular formula C₁₂H₄Br₂N₂, is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of materials science and medicinal chemistry.[1] Its rigid naphthalene core, substituted with electron-withdrawing dicarbonitrile and reactive dibromo functionalities, makes it a versatile precursor for the development of novel functional materials and potential therapeutic agents.

Molecular and Spectroscopic Data Summary

The structural and key identifiers for this compound are summarized in the table below. While experimentally obtained spectra are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its functional groups and related chemical structures.

| Property | Value |

| Molecular Formula | C₁₂H₄Br₂N₂ |

| Molecular Weight | 335.98 g/mol |

| CAS Number | 74815-81-9 |

| Appearance | White to pale yellow crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of this compound, a relatively simple NMR spectrum is anticipated.

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two pairs of equivalent aromatic protons.

¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbons and the aromatic carbons. The carbon atoms directly bonded to the bromine atoms will exhibit characteristic chemical shifts. While specific peak assignments require experimental data, the availability of ¹³C NMR data for this compound is indicated in chemical databases.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching and bending vibrations will also be present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) Stretch | ~2230 - 2210 |

| Aromatic C=C Stretch | ~1600 - 1450 |

| Aromatic C-H Stretch | ~3100 - 3000 |

| C-Br Stretch | Below 1000 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic pattern of halogenated compounds. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. PubChem indicates the availability of GC-MS data for this compound from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are based on established chemical principles and general laboratory techniques.

Synthesis of this compound

A primary method for the synthesis of this compound is the direct bromination of 2,3-dicyanonaphthalene.[1]

Materials:

-

2,3-Dicyanonaphthalene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or Chloroform

-

Sodium bisulfite solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dicyanonaphthalene in a suitable solvent such as acetic acid or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine (or N-bromosuccinimide) to the solution. The reaction should be carried out in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Protocols

The following are general procedures for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-250 ppm, a pulse angle of 45-60 degrees, and a relaxation delay of 2-5 seconds are typical.[4]

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[5]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., TOF or Orbitrap).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion peak and its isotopic pattern.

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 6,7-dibromonaphthalene-2,3-dicarbonitrile, a key intermediate in the synthesis of functional materials and potential pharmaceutical agents. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized experimental protocols for its thermal analysis based on established methods for related aromatic and nitrile compounds. It also presents the expected data formats and visualizations to guide researchers in their investigations.

Introduction

This compound is a polyfunctionalized aromatic compound. Its rigid naphthalene core, substituted with electron-withdrawing nitrile groups and reactive bromine atoms, makes it a valuable building block in supramolecular chemistry, organic electronics, and medicinal chemistry. The thermal stability of this compound is a critical parameter, influencing its synthesis, purification, storage, and processing, particularly in applications requiring elevated temperatures. Understanding its decomposition pathway is essential for ensuring safety and predicting its behavior in various thermal environments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Br₂N₂ | [1] |

| Molecular Weight | 335.98 g/mol | [1] |

| Boiling Point | 514.7°C at 760 mmHg | [2] |

| Flash Point | 265.1°C | [2] |

Thermal Analysis: Expected Data

| Thermal Property | Analytical Technique | Expected Information | Placeholder Value |

| Decomposition Temperature (Td) | TGA | Temperature at which significant mass loss begins. | e.g., >300°C |

| Residue at end of TGA | TGA | Percentage of mass remaining at the final temperature. | e.g., <5% |

| Melting Point (Tm) | DSC | Temperature of the solid-to-liquid phase transition. | e.g., 250-300°C |

| Enthalpy of Fusion (ΔHf) | DSC | Heat absorbed during melting. | e.g., 20-40 J/g |

| Glass Transition Temperature (Tg) | DSC | Temperature of transition from a rigid to a more flexible state (if amorphous). | e.g., 100-150°C |

| Crystallization Temperature (Tc) | DSC | Temperature at which an amorphous solid crystallizes upon heating. | e.g., 180-220°C |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound, based on standard practices for organic compounds.

Objective: To determine the thermal stability and decomposition profile of the compound.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Td), defined as the temperature at which a significant deviation from the baseline mass is observed.

-

Calculate the percentage of residual mass at the end of the experiment.

-

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to a temperature approximately 20-30°C above its expected melting point (a preliminary TGA can help determine this upper limit to avoid decomposition) at a heating rate of 10°C/min. This scan is used to erase the sample's prior thermal history.

-

-

Cooling Scan:

-

Cool the sample from the upper temperature back to 25°C at a controlled cooling rate of 10°C/min. This allows for the observation of crystallization from the melt.

-

-

Second Heating Scan:

-

Heat the sample again from 25°C to the upper temperature at a heating rate of 10°C/min. This scan reveals the intrinsic thermal properties of the material after controlled cooling.

-

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature for all three segments.

-

From the second heating scan, determine the glass transition temperature (Tg) as a step change in the baseline, the crystallization temperature (Tc) as an exothermic peak, and the melting temperature (Tm) as an endothermic peak.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Visualizations

The following diagrams illustrate the logical workflow of the thermal analysis process and the expected relationships between the experimental steps.

Caption: Experimental workflow for thermal analysis.

References

In-Depth Technical Guide on the Electronic Properties of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 6,7-Dibromonaphthalene-2,3-dicarbonitrile is limited in publicly available literature. This guide provides a comprehensive overview of its expected electronic properties based on data from analogous compounds and theoretical calculations. The experimental protocols detailed herein are robust methodologies for the characterization of this and similar molecules.

Introduction

This compound is a polyfunctionalized aromatic compound with significant potential in materials science and medicinal chemistry. Its molecular structure, characterized by an electron-deficient naphthalene core functionalized with two electron-withdrawing cyano groups and two bromine atoms, imparts unique electronic characteristics.[1] These features make it a valuable building block for the synthesis of naphthalocyanines, which have applications in photodynamic therapy and near-infrared optics.[1] Furthermore, its electron-accepting nature suggests utility in organic electronics, such as in organic solar cells and light-emitting diodes (OLEDs).[1] The bromine atoms also provide reactive sites for further molecular elaboration through cross-coupling reactions, allowing for the fine-tuning of its electronic and photophysical properties.[1] This guide presents a detailed examination of the core electronic properties of this compound, outlines experimental protocols for their determination, and provides a comparative analysis with related compounds.

Core Electronic Properties

The electronic behavior of this compound is dominated by the interplay of its aromatic naphthalene core and the attached functional groups. The two cyano groups at the 2 and 3 positions are potent electron-withdrawing groups, which are expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The bromine atoms at the 6 and 7 positions also contribute to the electron-deficient nature of the molecule and can influence its photophysical properties through the heavy-atom effect.

Quantitative Data Summary

Table 1: Computed and Comparative Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| This compound (Estimated via DFT) | -6.5 to -7.0 | -3.8 to -4.2 | 2.7 to 2.8 |

| Naphthalene-2,3-dicarbonitrile | -6.83 | -3.45 | 3.38 |

| 2,3,6,7-Tetrabromonaphthalene Diimide | Not Available | Not Available | Not Available |

Table 2: Photophysical Properties of Analogous Naphthalene Derivatives

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| Naphthalene-2,3-dicarbonitrile | Dichloromethane | ~330, 345, 360 | ~380, 400 | Not Reported |

| A Brominated Naphthalene Diimide Derivative | Chloroform | 358, 378 | 395, 418 | 0.85 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the electronic properties of this compound are provided below. These protocols are based on established procedures for analogous naphthalene derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2,3-dicyanonaphthalene.

-

Materials: 2,3-dicyanonaphthalene, N-bromosuccinimide (NBS), concentrated sulfuric acid, acetic acid, sodium sulfite, deionized water.

-

Procedure:

-

Dissolve 2,3-dicyanonaphthalene in a mixture of acetic acid and concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the cooled solution while maintaining the temperature.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture into a beaker containing an ice-water mixture.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with deionized water until the filtrate is neutral.

-

Further wash the precipitate with a dilute aqueous solution of sodium sulfite to remove any unreacted bromine, followed by deionized water.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

-

Characterization: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cyclic Voltammetry

Cyclic voltammetry is employed to determine the redox potentials and estimate the HOMO and LUMO energy levels of the compound.

-

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire).

-

Materials: this compound, a suitable solvent (e.g., dichloromethane or acetonitrile), supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)), ferrocene (as an internal standard).

-

Procedure:

-

Prepare a ~1 mM solution of this compound in the chosen solvent containing the supporting electrolyte.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform the cyclic voltammetry scan over a potential range sufficient to observe the oxidation and reduction peaks of the compound. A typical scan rate is 100 mV/s.

-

After the initial scan, add a small amount of ferrocene to the solution and record the voltammogram again to calibrate the potential values against the Fc/Fc⁺ redox couple.

-

The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks are used to estimate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are used to investigate the photophysical properties of the molecule, including its light absorption and emission characteristics.

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

-

Materials: this compound, a UV-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

-

Procedure for UV-Vis Spectroscopy:

-

Prepare a dilute solution (~10⁻⁵ M) of the compound in the chosen solvent.

-

Record the absorption spectrum over a wavelength range of approximately 250-500 nm.

-

Identify the absorption maxima (λ_abs) and calculate the molar extinction coefficients (ε).

-

-

Procedure for Fluorescence Spectroscopy:

-

Using the same solution, excite the sample at a wavelength corresponding to one of its main absorption bands.

-

Record the emission spectrum over a suitable wavelength range.

-

Identify the emission maxima (λ_em).

-

To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for electronic and photophysical characterization.

References

The Ascendant Trajectory of Substituted Naphthalenedicarbonitriles: A Technical Guide to Their Diverse Applications

For Immediate Release

[City, State] – Substituted naphthalenedicarbonitriles are emerging as a versatile class of compounds with significant potential across a spectrum of scientific and industrial domains. This technical guide provides an in-depth analysis of their current and prospective applications, targeting researchers, scientists, and professionals in drug development and materials science. The unique electronic and structural properties of these molecules are paving the way for innovations in medicinal chemistry, advanced materials, and molecular sensing.

Medicinal Chemistry: A New Frontier in Drug Discovery

Substituted naphthalenedicarbonitriles have demonstrated a wide range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. Their biological effects span from potent anti-cancer and antimicrobial agents to anti-inflammatory and antiplatelet compounds.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of substituted naphthalenedicarbonitrile derivatives against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain derivatives have shown potent activity against triple-negative breast cancer by targeting the STAT3 signaling pathway[1].

Antimicrobial Properties

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Substituted naphthalenedicarbonitriles have exhibited significant efficacy against a range of bacterial and mycobacterial pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis[2]. The minimum inhibitory concentration (MIC) values for some of these compounds are comparable to or even lower than existing antibiotics[2][3].

Anti-inflammatory and Other Therapeutic Applications

Beyond their antimicrobial and anticancer properties, these compounds have also been investigated for their anti-inflammatory effects[4][5][6][7]. The mechanism often involves the inhibition of inflammatory mediators. Furthermore, some naphthalimide derivatives, a related class of compounds, have been shown to reduce platelet activation and thrombus formation, indicating potential applications in cardiovascular disease[8].

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected substituted naphthalenedicarbonitrile and related naphthalene derivatives.

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalimide-thiourea derivative 17b | S. aureus (MRSA) | 0.06 µg/mL | [2] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | P. aeruginosa (MDR1) | 10 µg/mL | [3] |

| Naphthalimide-thiourea derivative 4l | M. tuberculosis H37Rv | 2 µg/mL | [2] |

| Isoxazole-naphthalene derivative 111 | MCF-7 | 1.23 | [8] |

| Pyridinylchalcone 3a | HeLa | 5.9 | [9] |

| 2-naphthol derivative 5d | Various | 1.2 | [9] |

| Naphthalimide derivative 57c | A549 | 3.8 | [10] |

| Naphthalimide derivative 57c | HeLa | 3.0 | [10] |

Table 2: Antimicrobial Activity of Naphthalene Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Naphthalimide-thiourea derivative 17b | S. aureus (MRSA) | 0.06 | [2] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | P. aeruginosa (MDR1) | 10 | [3] |

| Naphthalimide-thiourea derivative 4l | M. tuberculosis H37Rv | 2 | [2] |

| Naphthyridine derivative 44a | S. aureus | 6-7 mM | [11] |

Advanced Materials: Illuminating the Future

The unique photophysical and electronic properties of substituted naphthalenedicarbonitriles make them highly attractive for applications in materials science, particularly in the fields of organic electronics and fluorescent sensors.

Fluorescent Probes

The rigid, planar structure and tunable electronic properties of the naphthalene core allow for the design of highly sensitive and selective fluorescent probes. These probes can detect a variety of analytes, including metal ions (e.g., Al³⁺, Cu²⁺), pH changes, and reactive oxygen species (ROS) like hydrogen peroxide, often with a "turn-on" fluorescence response[12][13][14][15]. The mechanism of sensing frequently involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT)[13].

Table 3: Photophysical Properties of Naphthalene-Based Fluorescent Probes

| Probe Type | Analyte | Quantum Yield (Φ) | Key Feature | Reference |

| Naphthalimide-based | H₂O₂ | - | Mitochondria-targeted, "turn-on" response | [12] |

| Naphthalene derivative | Al³⁺ | - | High selectivity and sensitivity | [13] |

| Naphthalimide derivative | - | 0.01 - 0.87 | Solvent-dependent emission | [16] |

| π conjugated naphthalimide | - | High | Photoinduced charge transfer | [17] |

Organic Electronics

Naphthalene diimides (NDIs), which can be derived from naphthalenedicarbonitriles, are a class of n-type organic semiconductors with excellent thermal and oxidative stability[18]. Their electron-deficient aromatic core and tendency to self-assemble make them promising candidates for applications in organic thin-film transistors (OTFTs) and photovoltaic devices[18][19][20]. The charge carrier mobility in these materials can be tuned through chemical modification[12][18][19][20][21].

Table 4: Properties of Naphthalene-Based Organic Electronic Materials

| Material Type | Application | Charge Carrier Mobility (cm²/V·s) | Key Feature | Reference |

| Naphthalene diimide (NDI) | n-type OTFT | ~0.1 - 3 | Solution-processable, high stability | [19] |

| Phthalimide-fused NDI | n-channel FET | 0.056 | Good air and operating stability | [22] |

Photodynamic Therapy

Certain substituted naphthalenedicarbonitriles and their derivatives can act as photosensitizers in photodynamic therapy (PDT)[22]. Upon irradiation with light of a specific wavelength, these molecules generate reactive oxygen species, such as singlet oxygen, which can induce cell death in cancerous tissues or pathogenic microbes[23][24][25][26][27]. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ)[23][28][29][30][31].

Table 5: Photosensitizer Properties of Naphthalene Derivatives

| Photosensitizer Type | Singlet Oxygen Quantum Yield (ΦΔ) | Application | Key Feature | Reference |

| Naphthalimide derivative | - | Antibacterial PDT | Covalently bonded to fabric | [4] |

| General Photosensitizers | Varies | Cancer Therapy | Targeted cell destruction | [24][25][26] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and evaluation of substituted naphthalenedicarbonitriles.

General Synthesis of a Substituted Naphthalenedicarbonitrile Derivative

A common synthetic route involves the reaction of a substituted naphthalene precursor with a cyanide source. For example, a di-brominated naphthalene derivative can be reacted with copper(I) cyanide in a suitable solvent like DMF or NMP at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water. The crude product is then purified by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against various microbial strains is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General mechanism of a "turn-on" fluorescent probe.

Caption: Simplified mechanism of Photodynamic Therapy (PDT).

Caption: Experimental workflow for anticancer drug screening.

Conclusion and Future Outlook

Substituted naphthalenedicarbonitriles represent a highly versatile and promising class of compounds. The breadth of their potential applications, from targeted cancer therapies to advanced electronic materials, underscores the importance of continued research in this area. Future efforts should focus on elucidating the structure-activity relationships to design more potent and selective compounds, exploring novel synthetic methodologies to access a wider range of derivatives, and conducting in-depth in vivo studies to translate the promising in vitro results into tangible clinical and industrial applications. The continued exploration of this chemical space is poised to yield significant scientific and technological advancements.

References

- 1. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Charge carrier mobilities in organic semiconductors: crystal engineering and the importance of molecular contacts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]

- 14. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and photophysical properties of extended π conjugated naphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of degradable networked-organic semiconductors and effects on charge carrier mobility in organic thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 22. Photodynamic therapy: photosensitizers and nanostructures - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Photodynamic therapy - mechanisms, photosensitizers and combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 27. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. par.nsf.gov [par.nsf.gov]

- 29. researchgate.net [researchgate.net]

- 30. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6,7-Dibromonaphthalene-2,3-dicarbonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 6,7-dibromonaphthalene-2,3-dicarbonitrile, a key intermediate in the synthesis of advanced materials and potential therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document details its discovery, synthesis, chemical properties, and significant applications, with a focus on its role in the development of naphthalocyanines for photodynamic therapy.

Introduction

This compound is an organic compound featuring a naphthalene core substituted with two bromine atoms and two nitrile groups. Its chemical formula is C₁₂H₄Br₂N₂ and it has a molecular weight of approximately 335.98 g/mol . The presence of both electron-withdrawing dicarbonitrile and reactive dibromo functionalities makes it a versatile building block in organic synthesis. This guide explores the synthesis, characterization, and applications of this compound, providing detailed experimental insights and data.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Br₂N₂ | |

| Molecular Weight | 335.98 g/mol | |

| CAS Number | 74815-81-9 | |

| Appearance | White to pale yellow crystalline solid | |

| Boiling Point | 514.7°C at 760 mmHg | |

| Flash Point | 265.1°C | |

| Density | 1.97 g/cm³ |

Synthesis and Characterization

The most common method for the synthesis of this compound is the direct bromination of 2,3-naphthalenedicarbonitrile.

General Experimental Protocol: Bromination of 2,3-naphthalenedicarbonitrile

Materials:

-

2,3-naphthalenedicarbonitrile

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or Chloroform

-

Sodium bisulfite solution

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a well-ventilated fume hood, dissolve 2,3-naphthalenedicarbonitrile in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., bromine or N-bromosuccinimide) to the solution. The reaction is typically exothermic and may require cooling to control the temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If bromine was used, quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Characterization Data

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns consistent with the 2,3,6,7-tetrasubstituted naphthalene core. |

| ¹³C NMR | Signals corresponding to the naphthalene core carbons, the nitrile carbons, and the bromine-substituted carbons will be observed. |

| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration will be present around 2230 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Chemical Reactions and Applications

The bromine and cyano groups in this compound are key to its reactivity and utility.

Nucleophilic Substitution

The bromine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This makes it a valuable precursor for more complex molecules.

Precursor to Naphthalocyanines

A significant application of this compound is its use as a starting material for the synthesis of naphthalocyanines. These macrocyclic compounds are of great interest for their applications in photodynamic therapy (PDT), where they act as photosensitizers.

The general workflow for the synthesis of naphthalocyanines from this compound is depicted below.

Caption: Synthetic workflow for naphthalocyanines.

Role in Photodynamic Therapy Signaling

Naphthalocyanines derived from this compound can be utilized in photodynamic therapy. The proposed mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cancer cell death.

Caption: PDT signaling pathway with naphthalocyanines.

Conclusion

This compound is a pivotal molecule in the field of materials science and medicinal chemistry. Its synthesis, while straightforward, provides a versatile platform for the creation of complex functional molecules. The development of naphthalocyanines from this precursor highlights its importance in the ongoing research into new and effective cancer therapies. Future research will likely focus on expanding the library of derivatives and exploring their applications in other areas such as organic electronics and catalysis.

In-Depth Technical Guide: Safety and Handling of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6,7-Dibromonaphthalene-2,3-dicarbonitrile (CAS No. 74815-81-9). Due to its chemical structure, which combines a brominated naphthalene core with dinitrile functional groups, this compound presents significant health and safety risks that necessitate stringent handling protocols. This document outlines the known hazards, exposure control measures, emergency procedures, and proper disposal methods.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₁₂H₄Br₂N₂ |

| Molecular Weight | 335.98 g/mol [1] |

| Appearance | White to pale yellow crystalline solid[2] |

| Boiling Point | 514.7°C at 760 mmHg[1] |

| Flash Point | 265.1°C[1] |

| Density | 1.97 g/cm³[1] |

| Solubility | Soluble in common organic solvents[2] |

Hazard Identification and GHS Classification

Based on the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this compound is classified as a hazardous substance. The presence of both bromine and cyanide functional groups contributes to its toxicity[2].

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Pictograms:

Signal Word: Danger

Toxicological Information

-

Naphthalene and Brominated Naphthalenes: Naphthalene and its derivatives can cause a range of toxic effects, including irritation to the eyes, skin, and respiratory tract. Some brominated aromatic compounds are known to be persistent in the environment and may have long-term health effects.

-

Nitrile Compounds: The dinitrile groups present a significant hazard, as they can release cyanide upon metabolism or under certain chemical conditions. Cyanide is a potent and rapidly acting poison that inhibits cellular respiration.

Given these characteristics, this compound should be handled as a highly toxic substance with the potential for causing severe health effects upon exposure through ingestion, skin contact, or inhalation.

Safe Handling and Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, stringent safety precautions must be implemented to minimize exposure.

Engineering Controls

-

All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Use of a powder-containment balance enclosure is recommended for weighing the solid material to prevent dissemination of fine particles.

-

A designated work area for handling this compound should be clearly marked.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be inspected for any signs of degradation or puncture before use.[3] |

| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes are necessary. A face shield should be worn in addition to goggles when there is a risk of splashing.[3] |

| Skin and Body Protection | A lab coat, preferably a disposable one made of a low-permeability fabric, must be worn.[4] Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the experiment.[5] |

| Respiratory Protection | Respiratory protection is generally not required when working in a properly functioning chemical fume hood. However, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations.[6] |

Emergency Procedures

Immediate and appropriate response in case of an emergency is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation). Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water. Seek immediate medical attention.[6] |

Spill Response

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

-

Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the area immediately.

-

Alert others and activate the emergency response system.

-

Prevent entry to the contaminated area.

-

Only personnel trained in hazardous spill cleanup should address the spill, using appropriate respiratory protection and PPE.

-

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including hydrogen bromide, hydrogen cyanide, and oxides of carbon and nitrogen. The thermal decomposition of related brominated flame retardants is known to produce hazardous byproducts such as brominated benzenes and phenols, and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

Experimental Protocols

Due to the lack of detailed published experimental protocols for this specific compound, a generalized protocol for the safe handling of a highly toxic solid in a research setting is provided below. This should be adapted to the specific requirements of the intended experiment through a thorough risk assessment.

Generic Protocol: Small-Scale Reaction with this compound

-

Risk Assessment and Preparation:

-

Conduct a thorough risk assessment for the entire experimental procedure, including all reagents and potential products.

-

Ensure all necessary PPE is available and in good condition.

-

Prepare and label all necessary glassware and waste containers in advance.

-

Ensure the chemical fume hood is functioning correctly and the work area is decontaminated.

-

-

Handling and Reaction Setup:

-

Don all required PPE before entering the designated work area.

-

In a powder-containment balance enclosure or a chemical fume hood, carefully weigh the required amount of this compound onto a tared weighing paper or into a suitable container.

-

Transfer the solid to the reaction vessel within the fume hood.

-

Add solvents and other reagents slowly to avoid splashing.

-

Assemble the reaction apparatus securely.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction from outside the fume hood sash whenever possible.

-

Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up.

-

All work-up procedures (e.g., quenching, extraction, filtration) must be performed within the chemical fume hood.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware that has been in contact with the compound using a suitable solvent, followed by a thorough wash with soap and water.

-

Dispose of all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled "Halogenated Organic Waste" container.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Segregate halogenated organic waste from non-halogenated waste streams.

-

Containerization: Collect waste in a properly labeled, sealed, and chemically compatible container.

-

Disposal Route: Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.

Visualizations

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making flowchart for emergency response to exposure or spills.

References

Methodological & Application

synthesis of 6,7-Dibromonaphthalene-2,3-dicarbonitrile from dicyanonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 6,7-Dibromonaphthalene-2,3-dicarbonitrile, a key precursor for naphthalocyanines used in applications like photodynamic therapy and near-infrared optics.[1] The synthesis is achieved through the direct bromination of 2,3-dicyanonaphthalene. This application note includes a step-by-step experimental protocol, safety precautions, and a summary of material properties. The workflow is visualized to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Compound Data and Properties

The key physical and chemical properties of the target compound, this compound, are summarized below.